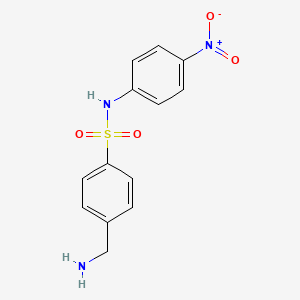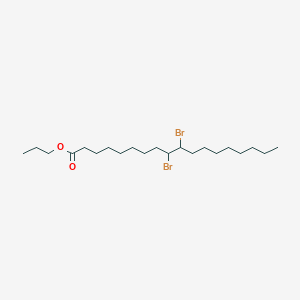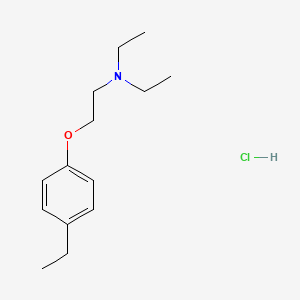![molecular formula C19H27OPSi B14494525 Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane CAS No. 63103-40-2](/img/structure/B14494525.png)
Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxo group, two phenyl groups, and a 1-(trimethylsilyl)butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The general synthetic route can be summarized as follows:
Preparation of Chlorophosphine: The starting material, chlorophosphine, is prepared by reacting phosphorus trichloride with an appropriate organometallic reagent.
Reaction with Grignard Reagent: The chlorophosphine is then reacted with a Grignard reagent, such as phenylmagnesium bromide, to form the desired phosphane compound.
Introduction of Trimethylsilyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines with lower oxidation states.
Substitution: The phenyl groups and the trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, forming complexes with transition metals and facilitating various catalytic processes. The trimethylsilyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the trimethylsilyl group and has different reactivity and applications.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the phenyl groups.
Triphenylphosphine: Contains three phenyl groups and has different chemical properties.
Uniqueness
Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane is unique due to the combination of its structural features, including the oxo group, diphenyl groups, and the trimethylsilyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, material science, and pharmaceuticals.
Properties
CAS No. |
63103-40-2 |
|---|---|
Molecular Formula |
C19H27OPSi |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-diphenylphosphorylbutyl(trimethyl)silane |
InChI |
InChI=1S/C19H27OPSi/c1-5-17(16-22(2,3)4)21(20,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3 |
InChI Key |
JFNLYFRNJKATQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C[Si](C)(C)C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


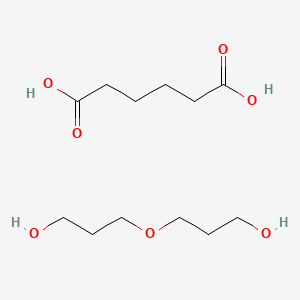
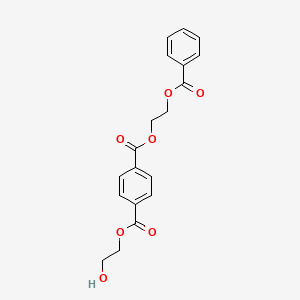

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)

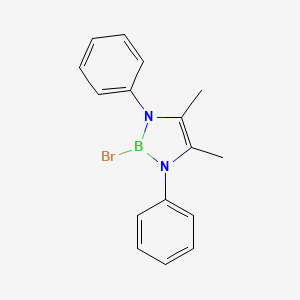
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
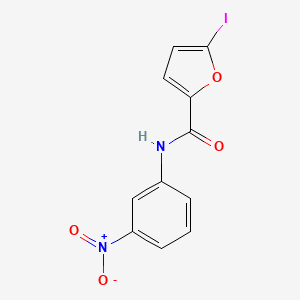
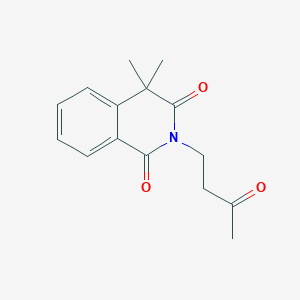
arsane](/img/structure/B14494510.png)
